molecular formula C21H21F2N3O3S B12344794 7-Fluoro-3-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

7-Fluoro-3-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12344794
M. Wt: 433.5 g/mol
InChI Key: ILJBJQBQKOETCV-UHFFFAOYSA-N
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Description

7-Fluoro-3-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules. The presence of fluorine atoms and a piperidine ring further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the fluorobenzenesulfonyl and piperidine moieties. Common synthetic routes may involve:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzenesulfonyl Group: This step may involve the reaction of the quinazolinone intermediate with a fluorobenzenesulfonyl chloride in the presence of a base.

    Attachment of the Piperidine Ring: The final step involves the reaction of the intermediate with a piperidine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the quinazolinone core.

    Substitution: The fluorine atoms and sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving quinazolinone derivatives.

    Medicine: The compound’s structural features suggest potential pharmacological activities, making it a candidate for drug development.

    Industry: It can be utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The fluorine atoms and sulfonyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core but different substituents.

    Fluorinated Compounds: Molecules containing fluorine atoms that exhibit similar chemical properties.

    Piperidine Derivatives: Compounds with a piperidine ring that may share similar biological activities.

Uniqueness

The uniqueness of 7-Fluoro-3-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H21F2N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

7-fluoro-3-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C21H21F2N3O3S/c1-14-24-19-12-16(22)6-7-17(19)21(27)26(14)13-15-8-10-25(11-9-15)30(28,29)20-5-3-2-4-18(20)23/h2-7,12,15H,8-11,13H2,1H3

InChI Key

ILJBJQBQKOETCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F

Origin of Product

United States

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